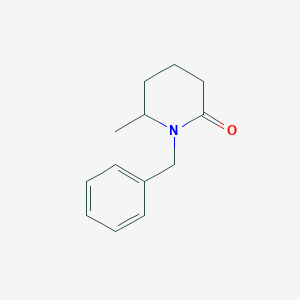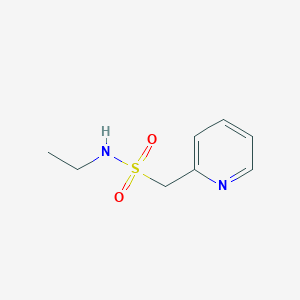
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is an organic compound with the molecular formula C22H40O4 and a molecular weight of 368.55 g/mol . It is a diester of maleic acid and is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate typically involves the esterification of maleic acid with 3-methyl-1-(2-methylpropyl)butanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functional derivatives.
Aplicaciones Científicas De Investigación
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release maleic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structural properties allow it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Bis(2-methylpropyl) maleate
- Bis(3-methylbutyl) maleate
Uniqueness
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Propiedades
Número CAS |
53926-30-0 |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
bis(2,6-dimethylheptan-4-yl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-15(2)11-19(12-16(3)4)25-21(23)9-10-22(24)26-20(13-17(5)6)14-18(7)8/h9-10,15-20H,11-14H2,1-8H3/b10-9- |
Clave InChI |
UKKYKDNJYATJBV-KTKRTIGZSA-N |
SMILES isomérico |
CC(C)CC(CC(C)C)OC(=O)/C=C\C(=O)OC(CC(C)C)CC(C)C |
SMILES canónico |
CC(C)CC(CC(C)C)OC(=O)C=CC(=O)OC(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)

![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)



